2-(1-Methylbutyl)-pyridine
Overview
Description
2-(1-Methylbutyl)-pyridine: is an organic compound belonging to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The compound this compound features a pyridine ring substituted at the second position with a 1-methylbutyl group. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylbutyl)-pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with 1-methylbutyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridine and 1-methylbutyl bromide or chloride.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Procedure: The base deprotonates the pyridine, generating a nucleophilic pyridine anion, which then attacks the electrophilic carbon of the 1-methylbutyl halide, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylbutyl)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
2-(1-Methylbutyl)-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing.
Industry: It is employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methylbutyl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity. The 1-methylbutyl group may enhance lipophilicity, facilitating membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpropyl)-pyridine
- 2-(1-Ethylbutyl)-pyridine
- 2-(1-Methylhexyl)-pyridine
Uniqueness
2-(1-Methylbutyl)-pyridine is unique due to the specific positioning of the 1-methylbutyl group on the pyridine ring. This substitution pattern can influence the compound’s electronic properties, steric effects, and overall reactivity. Compared to similar compounds, this compound may exhibit distinct biological activities and chemical behaviors, making it valuable for targeted research and industrial applications.
Biological Activity
2-(1-Methylbutyl)-pyridine is an organic compound belonging to the pyridine class, characterized by a six-membered aromatic ring containing one nitrogen atom. The unique feature of this compound is the substitution of a 1-methylbutyl group at the second position of the pyridine ring, which imparts distinctive chemical and physical properties that are relevant in various scientific and industrial applications.
The synthesis of this compound typically involves the alkylation of pyridine with 1-methylbutyl halides under basic conditions. The reaction can be summarized as follows:
- Starting Materials : Pyridine and 1-methylbutyl bromide or chloride.
- Reaction Conditions : Conducted in the presence of a strong base (e.g., sodium hydride) in aprotic solvents like dimethyl sulfoxide (DMSO).
The reaction mechanism involves deprotonation of pyridine to form a nucleophilic pyridine anion, which then attacks the electrophilic carbon of the 1-methylbutyl halide, resulting in the formation of this compound.
Biological Activity
The biological activity of this compound has been a subject of research due to its potential applications in pharmacology and biochemistry. Key areas of interest include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : Its structural similarity to biologically active pyridines suggests potential interactions with various receptors, influencing signaling pathways.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Molecular Interactions : The pyridine ring enables π-π interactions and hydrogen bonding, enhancing its binding affinity to target molecules.
- Lipophilicity : The presence of the 1-methylbutyl group increases lipophilicity, facilitating membrane permeability and bioavailability, which is crucial for its biological activity.
Research Findings and Case Studies
Recent studies have investigated the biological implications of this compound. Here are some notable findings:
Antimicrobial Activity
A study examining various pyridine derivatives found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
Research focused on the compound's effect on cancer cell lines revealed that it could induce apoptosis in certain types of cancer cells. The mechanism appears to involve modulation of apoptotic pathways, potentially making it a candidate for further development in cancer therapy.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound Name | Structure | Biological Activity |
---|---|---|
2-(1-Methylpropyl)-pyridine | Similar structure | Moderate enzyme inhibition |
2-(1-Ethylbutyl)-pyridine | Similar structure | Weak receptor binding |
2-(1-Methylhexyl)-pyridine | Similar structure | Significant anticancer activity |
This table highlights that while structurally similar compounds exist, this compound may exhibit distinct biological activities due to its specific substitution pattern on the pyridine ring.
Properties
IUPAC Name |
2-pentan-2-ylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-6-9(2)10-7-4-5-8-11-10/h4-5,7-9H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTRBMYSVQSMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312509 | |
Record name | 2-(1-Methylbutyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77544-70-8 | |
Record name | 2-(1-Methylbutyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77544-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Methylbutyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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